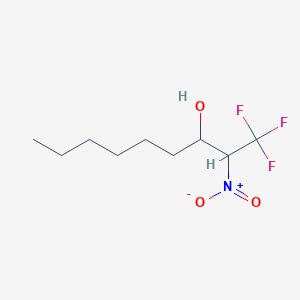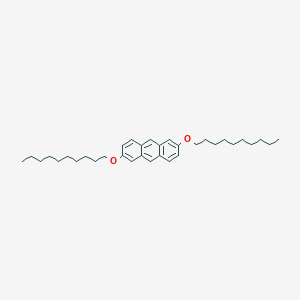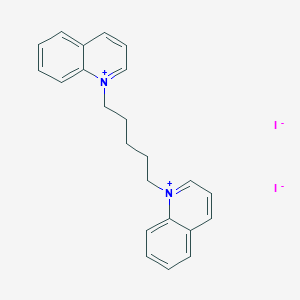
Quinolinium, 1,1'-(1,5-pentanediyl)bis-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide is a chemical compound known for its unique structure and properties. It belongs to the class of quinolinium compounds, which are derivatives of quinoline, a heterocyclic aromatic organic compound. The presence of the diiodide group in its structure makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide typically involves the reaction of quinoline with 1,5-dibromopentane in the presence of a base, followed by the addition of iodine to form the diiodide salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium oxides.
Reduction: Reduction reactions can convert it into quinolinium hydrides.
Substitution: The diiodide groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogen exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: Quinolinium oxides
Reduction: Quinolinium hydrides
Substitution: Quinolinium derivatives with various functional groups
Aplicaciones Científicas De Investigación
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Mecanismo De Acción
The mechanism of action of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also affects various signaling pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Quinolinium, 1,1’-(1,4-butanediyl)bis-, diiodide
- Quinolinium, 1,1’-(1,6-hexanediyl)bis-, diiodide
- Quinolinium, 1,1’-(1,3-propanediyl)bis-, diiodide
Uniqueness
Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide is unique due to its specific chain length and diiodide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable complexes and undergo diverse chemical reactions makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
99218-67-4 |
|---|---|
Fórmula molecular |
C23H24I2N2 |
Peso molecular |
582.3 g/mol |
Nombre IUPAC |
1-(5-quinolin-1-ium-1-ylpentyl)quinolin-1-ium;diiodide |
InChI |
InChI=1S/C23H24N2.2HI/c1(6-16-24-18-8-12-20-10-2-4-14-22(20)24)7-17-25-19-9-13-21-11-3-5-15-23(21)25;;/h2-5,8-15,18-19H,1,6-7,16-17H2;2*1H/q+2;;/p-2 |
Clave InChI |
NUYMUQVKAXFMGU-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=[N+]2CCCCC[N+]3=CC=CC4=CC=CC=C43.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
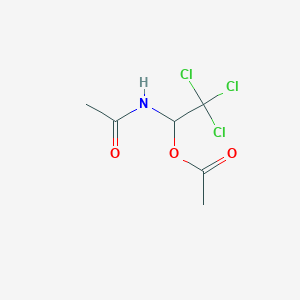
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

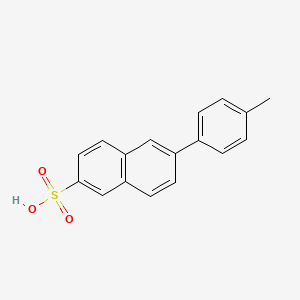
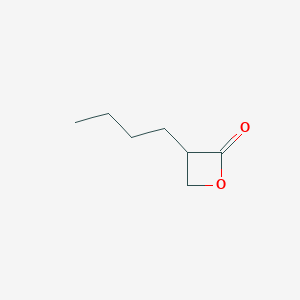

![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
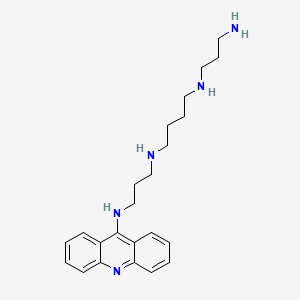
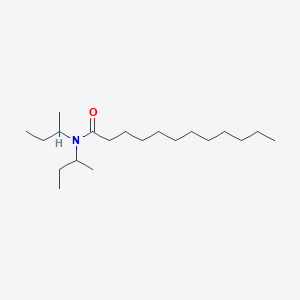
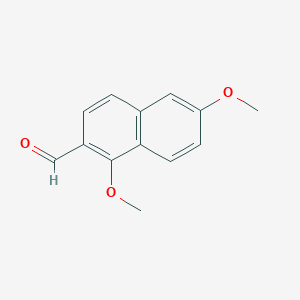
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
